N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine

Description

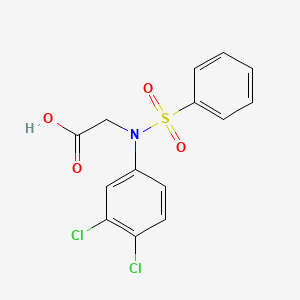

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-12-7-6-10(8-13(12)16)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESLCZROXOJZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 3,4-dichloroaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under controlled conditions to yield the final product. The reaction conditions often include:

- Temperature: 0-25°C

- Solvent: Dichloromethane or similar organic solvents

- Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted sulfonyl derivatives

Scientific Research Applications

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares key structural features and molecular properties of N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl/Sulfonyl Groups |

|---|---|---|---|

| This compound | C₁₃H₁₀Cl₂NO₄S | 353.20 | 3,4-dichlorophenyl; phenylsulfonyl |

| N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | C₁₁H₁₅NO₄S | 257.31 | 3,5-dimethylphenyl; methylsulfonyl |

| N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine | C₁₆H₁₇NO₆S | 351.38 | 3,4-dimethoxyphenyl; phenylsulfonyl |

| N-(4-Chlorophenyl)-N-(3,4-dimethoxyphenyl)sulfonylglycine | C₁₆H₁₆ClNO₆S | 385.80 | 4-chlorophenyl; 3,4-dimethoxyphenylsulfonyl |

| N-(2,3-Dichlorophenyl)-N-(4-methylphenylsulfonyl)glycine | C₁₅H₁₂Cl₂NO₄S | 373.29 | 2,3-dichlorophenyl; 4-methylphenylsulfonyl |

Key Observations :

- Electron Effects : The 3,4-dichlorophenyl group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., methoxy in or methyl in ). This influences reactivity in synthesis and interactions with biological targets.

- Steric Hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl in ) may hinder rotational freedom, affecting binding affinity in biological systems.

Biological Activity

N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, characterized by a dichlorophenyl group and a phenylsulfonyl moiety, suggests diverse mechanisms of action that warrant detailed investigation.

Structure

The compound features a glycine backbone substituted with a 3,4-dichlorophenyl group and a phenylsulfonyl group. This substitution pattern is critical for its biological activity.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction can be performed with lithium aluminum hydride.

- Substitution : It can participate in nucleophilic substitution reactions at the sulfonyl group.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfonic acids or sulfoxides |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Nucleophiles (amines, thiols) | Substituted sulfonyl derivatives |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study demonstrated that derivatives of this compound exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Anticancer Activity

The compound's anticancer properties have also been explored. Research indicates that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study found that compounds similar to this compound induced significant cytotoxicity in cancer cell lines while exhibiting low toxicity towards normal cells .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes by binding to their active sites.

- Signal Pathway Modulation : It could interfere with signaling pathways critical for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various compounds, this compound derivatives were found to outperform traditional antibiotics like ampicillin and isoniazid against several bacterial strains. This highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

Another investigation evaluated the cytotoxic effects of this compound on human cancer cell lines such as HCT-116 and MDA-MB-231. The results indicated that treatment with this compound led to increased levels of oxidative stress markers and apoptosis-related proteins, suggesting its potential use in cancer therapy .

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)alanine | Moderate | Low |

| N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)valine | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves acylation or sulfonylation of glycine derivatives. For example:

- Step 1 : React glycine with phenylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) to form the N-sulfonyl intermediate.

- Step 2 : Introduce the 3,4-dichlorophenyl group via nucleophilic substitution or coupling reactions.

- Key Variables : Temperature (optimized at 0–25°C), solvent polarity (THF vs. DCM), and stoichiometric ratios (1:1.2 glycine:sulfonyl chloride) critically affect yield (60–85%) and purity .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation employs:

- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for the glycine backbone (δ 3.8–4.2 ppm, CH₂), sulfonyl group (δ 7.5–8.0 ppm, aromatic protons), and dichlorophenyl moiety (δ 7.0–7.4 ppm) .

- IR : Strong absorption bands at 1150 cm⁻¹ (S=O stretching) and 1680 cm⁻¹ (C=O from glycine) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., acyl chlorides) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and neutralize acidic residues with NaHCO₃ .

- Exposure Control : Install local exhaust ventilation and ensure eyewash stations/safety showers are accessible .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map potential energy surfaces for sulfonamide bond cleavage or electrophilic substitution at the dichlorophenyl ring .

- Reaction Path Prediction : Tools like Gaussian or ORCA simulate intermediates, such as the formation of a zwitterionic transition state during acylation (activation energy ~25 kcal/mol) .

- Experimental Validation : Compare computed ΔG values with kinetic data from stopped-flow spectroscopy .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-reference IC₅₀ values across assays (e.g., antimicrobial vs. anticancer studies). For example, discrepancies in MIC values (2–10 µM) may arise from bacterial strain variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled datasets, controlling for variables like solvent (DMSO vs. saline) or cell line (HeLa vs. MCF-7) .

- Case Study : A 2023 study attributed conflicting COX-2 inhibition results (30–70% at 10 µM) to differential sulfonamide group protonation in acidic microenvironments .

Q. How can impurities in synthesized batches be identified and mitigated?

- Methodological Answer :

- HPLC-MS : Detect trace impurities (e.g., unreacted dichlorophenylamine, retention time ~4.2 min) using a C18 column and ESI+ ionization .

- Purification : Optimize column chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water, 70:30 v/v) to reduce byproduct levels (<0.5%) .

Q. What mechanistic insights explain its interaction with biological targets like enzymes or receptors?

- Methodological Answer :

- Docking Studies : AutoDock Vina predicts binding to the ATP pocket of kinases (ΔG ≈ -9.2 kcal/mol) via H-bonds between the sulfonyl group and Lys274 .

- Kinetic Assays : Surface plasmon resonance (SPR) measures on-rates (kₐ ~1.5 × 10⁴ M⁻¹s⁻¹) for interactions with β-lactamases, suggesting competitive inhibition .

- Functional Validation : siRNA knockdown of target enzymes (e.g., COX-2) in cell models confirms pathway-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.